molecular formula C13H24O3 B14489496 Methyl 1-hydroxycycloundecane-1-carboxylate CAS No. 64268-96-8

Methyl 1-hydroxycycloundecane-1-carboxylate

Cat. No.: B14489496
CAS No.: 64268-96-8
M. Wt: 228.33 g/mol
InChI Key: UQEYGXSABIJAMW-UHFFFAOYSA-N
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Description

Methyl 1-hydroxycycloundecane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It features a cycloundecane ring with a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-hydroxycycloundecane-1-carboxylate typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method is the cyclization of a linear precursor containing a hydroxyl and carboxylate group under acidic or basic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-hydroxycycloundecane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Methyl 1-hydroxycycloundecane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a component in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of methyl 1-hydroxycycloundecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular functions.

Comparison with Similar Compounds

    Cyclohexane: A simpler cycloalkane with a six-membered ring.

    Cyclooctane: An eight-membered ring cycloalkane.

    Cyclodecane: A ten-membered ring cycloalkane.

Comparison: Methyl 1-hydroxycycloundecane-1-carboxylate is unique due to its eleven-membered ring structure, which imparts distinct chemical and physical properties compared to smaller cycloalkanes

Properties

CAS No.

64268-96-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 1-hydroxycycloundecane-1-carboxylate

InChI

InChI=1S/C13H24O3/c1-16-12(14)13(15)10-8-6-4-2-3-5-7-9-11-13/h15H,2-11H2,1H3

InChI Key

UQEYGXSABIJAMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCCCCCC1)O

Origin of Product

United States

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